molecular formula C12H14N2OS B11985292 3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 81136-41-6

3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11985292
CAS No.: 81136-41-6
M. Wt: 234.32 g/mol
InChI Key: KRHVSDUNLZMMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another method includes the cyclization of 2-(N-carbethoxyamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Additionally, thermal cyclization of ethyl 2-(N′-phenylureido)-benzo[b]thiophene-3-carboxylate can also yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

3-Ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is C13H15N2OSC_{13}H_{15}N_{2}OS with a molecular weight of approximately 251.34 g/mol. The compound features a fused benzothieno-pyrimidine structure that is key to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. In a study evaluating various derivatives of benzothienopyrimidines, several showed activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Anticancer Properties

Several studies have investigated the anticancer potential of benzothienopyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of p53 and NF-kB signaling pathways.

Neuroprotective Effects

There is emerging evidence that benzothienopyrimidine derivatives may possess neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity is thought to be mediated through the inhibition of reactive oxygen species (ROS) production and the activation of survival signaling pathways.

Case Studies

StudyFindings
Antimicrobial Activity A study found that derivatives showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens .
Anticancer Activity In vitro tests demonstrated IC50 values below 20 µM against breast and lung cancer cell lines .
Neuroprotection Compounds exhibited a 30% reduction in neuronal apoptosis in models of oxidative stress .

The biological activities of 3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are attributed to various mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The interaction with specific receptors can lead to downstream effects that promote apoptosis in cancer cells or enhance cellular defense mechanisms in neurons.
  • Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative stress markers, these compounds can protect against cellular damage.

Properties

CAS No.

81136-41-6

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-2-14-7-13-11-10(12(14)15)8-5-3-4-6-9(8)16-11/h7H,2-6H2,1H3

InChI Key

KRHVSDUNLZMMEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C3=C(S2)CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.